4-Chloroquinazolin-8-ol

Description

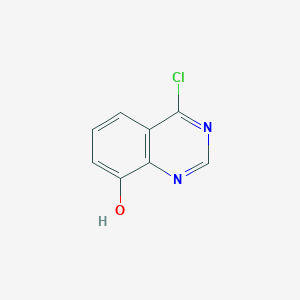

Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinazolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-5-2-1-3-6(12)7(5)10-4-11-8/h1-4,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPUOBKUEFHYJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578130 |

Source

|

| Record name | 4-Chloroquinazolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154288-08-1 |

Source

|

| Record name | 4-Chloroquinazolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloroquinazolin-8-ol chemical properties and structure

An In-Depth Technical Guide to 4-Chloroquinazolin-8-ol: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

4-Chloroquinazolin-8-ol is a halogenated heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure is characterized by a quinazoline core, which is recognized as a "privileged scaffold" due to its prevalence in numerous biologically active molecules.[1][2] This guide provides a comprehensive technical overview of 4-Chloroquinazolin-8-ol, detailing its chemical structure, physicochemical properties, synthetic pathways, and core reactivity. The molecule possesses two key reactive sites: the highly electrophilic C4 position, activated by the chloro leaving group, and the nucleophilic C8-hydroxyl group. This dual functionality makes it a versatile intermediate for the synthesis of diverse compound libraries, most notably for the development of kinase inhibitors and other targeted therapeutics.

Molecular Structure and Physicochemical Properties

Chemical Identity and Structure

4-Chloroquinazolin-8-ol is a bicyclic aromatic heterocycle. The quinazoline framework consists of a benzene ring fused to a pyrimidine ring. The key functional groups that dictate its chemical behavior are the chlorine atom at position 4 and the hydroxyl group at position 8. The chlorine atom renders the C4 position highly susceptible to nucleophilic aromatic substitution, which is the cornerstone of its synthetic utility.[1][3][4] The phenolic hydroxyl group at C8 provides an additional site for chemical modification and can influence the molecule's solubility and electronic properties.

While quinazolinone systems can exhibit tautomerism, the 8-hydroxy-substituted quinazoline core strongly favors the aromatic phenol form depicted, due to the stability conferred by the fully aromatic system.

Table 1: Physicochemical Properties of 4-Chloroquinazolin-8-ol

| Property | Value | Source |

| IUPAC Name | 4-chloroquinazolin-8-ol | N/A |

| CAS Number | 154288-08-1 | [5] |

| Molecular Formula | C₈H₅ClN₂O | N/A |

| Molecular Weight | 180.59 g/mol | N/A |

| Appearance | (Predicted) Off-white to light yellow solid | N/A |

| Solubility | (Predicted) Soluble in polar organic solvents like DMSO, DMF | [6] |

Anticipated Spectroscopic Profile

While specific experimental spectra for 4-Chloroquinazolin-8-ol are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.[7][8]

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm). The proton on the pyrimidine ring (H5) would likely be the most deshielded due to the influence of the adjacent nitrogen atom. The protons on the benzene ring will appear as a distinct set of coupled signals. A broad singlet corresponding to the phenolic -OH proton would also be present, which would be exchangeable with D₂O.

-

¹³C NMR: Aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the chlorine (C4) and the carbon attached to the hydroxyl group (C8) will be significantly influenced by these electronegative atoms. Quaternary carbons, such as those at the ring fusion, will also be identifiable.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenol (approx. 3200-3500 cm⁻¹), C=N stretching from the pyrimidine ring (approx. 1615 cm⁻¹), C-Cl stretching (approx. 700-800 cm⁻¹), and characteristic C-H and C=C stretching from the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion (M⁺) peak and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Synthesis and Purification

The synthesis of 4-Chloroquinazolin-8-ol is most logically achieved through a two-step sequence involving the formation of the quinazolinone core followed by chlorination. This approach offers high yields and utilizes readily available starting materials.

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical pathway starting from 2-amino-3-hydroxybenzoic acid. The key transformations are the chlorination of a hydroxyl group (or its tautomer) and the cyclization to form the quinazoline ring system.

Caption: Retrosynthetic analysis of 4-Chloroquinazolin-8-ol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 8-Hydroxyquinazolin-4(3H)-one (Precursor)

This step employs a variation of the Niementowski quinazoline synthesis, a robust method for forming the quinazolinone core.[2][9] The choice of 2-amino-3-hydroxybenzoic acid is critical as it directly installs the required hydroxyl group at the future 8-position of the quinazoline ring.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-amino-3-hydroxybenzoic acid (1.0 eq) with an excess of formamide (10-15 eq). Formamide serves as both the solvent and the source of the C2 carbon for the pyrimidine ring.

-

Heating: Heat the reaction mixture to 150-160 °C for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water while stirring vigorously.

-

Isolation: The solid precipitate, 8-Hydroxyquinazolin-4(3H)-one, is collected by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove residual formamide, then with a small amount of cold ethanol. The product can be further purified by recrystallization from an ethanol/water mixture.

Step 2: Chlorination to 4-Chloroquinazolin-8-ol

The conversion of the quinazolin-4-one precursor to the 4-chloro derivative is a standard transformation.[2][10] Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this purpose, acting as both reagent and solvent.

-

Reaction Setup: In a fume hood, carefully add 8-Hydroxyquinazolin-4(3H)-one (1.0 eq) in portions to a flask containing an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A small catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be monitored by TLC.

-

Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. The remaining residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

Neutralization & Isolation: The acidic aqueous mixture is slowly neutralized with a saturated solution of sodium bicarbonate or potassium carbonate until it is basic (pH > 8). The resulting solid precipitate is collected by vacuum filtration.

-

Purification: The crude 4-Chloroquinazolin-8-ol is washed with water, dried, and can be purified by recrystallization from a suitable solvent like ethyl acetate or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The primary value of 4-Chloroquinazolin-8-ol in synthetic chemistry stems from its susceptibility to nucleophilic aromatic substitution (SNAr) at the C4 position.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms makes the C4 position highly electrophilic and activates the chlorine atom as an excellent leaving group. This allows for facile reaction with a wide array of nucleophiles.[3][4][11]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The most common and impactful application of this reaction is the synthesis of 4-anilinoquinazolines, a class of compounds known for their potent biological activities.[1]

Sample Protocol: Microwave-Assisted N-Arylation

Microwave irradiation is a modern technique that dramatically accelerates this transformation, often leading to higher yields and cleaner reactions compared to conventional heating.[1]

-

Reaction Setup: In a microwave-safe reaction vessel, combine 4-Chloroquinazolin-8-ol (1.0 eq), a substituted aniline (1.1-1.5 eq), and a solvent system such as a 1:1 mixture of THF and water or isopropanol.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for 10-40 minutes.

-

Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification: The final 4-anilinoquinazolin-8-ol derivative is purified by column chromatography or recrystallization.

Applications in Drug Discovery

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.

Intermediate for Kinase Inhibitors

Many FDA-approved drugs for cancer treatment, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline core.[1] This moiety acts as an ATP-competitive inhibitor, binding to the ATP pocket of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The 4-anilino group mimics the adenine region of ATP, while the quinazoline core provides a stable anchor. 4-Chloroquinazolin-8-ol is an ideal starting material for creating libraries of such inhibitors, where the substituent at the 8-position (the hydroxyl group) can be used to fine-tune properties like solubility and target engagement.[9]

Caption: Synthetic pathway to kinase inhibitors.

Safety and Handling

-

Hazards: The compound is expected to be harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[13][14]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12]

-

Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from moisture, as the 4-chloro position can be sensitive to hydrolysis.

References

-

Reaction of 4-chloroquinazolines (C) with different amines leading to... - ResearchGate. Available at: [Link]

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. - ResearchGate. Available at: [Link]

-

The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. Available at: [Link]

-

Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. Available at: [Link]

-

4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164 - PubChem. Available at: [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... - ResearchGate. Available at: [Link]

-

4-Chloro-8-Methoxyquinazoline: A Key Pharmaceutical Intermediate for Drug Discovery and Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - NIH. Available at: [Link]

-

Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties - MDPI. Available at: [Link]

-

4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem. Available at: [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. Available at: [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. Available at: [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloroquinazolin-8-ol | 154288-08-1 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

4-Chloroquinazolin-8-ol molecular weight and formula

An In-depth Technical Guide to 4-Chloroquinazolin-8-ol (CAS: 154288-08-1): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Chloroquinazolin-8-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Quinazoline derivatives are recognized as "privileged scaffolds" due to their prevalence in a wide array of biologically active molecules, including approved anticancer agents.[1][2] This document details the core molecular attributes, validated synthetic protocols, mechanistic insights, and key applications of 4-Chloroquinazolin-8-ol. Furthermore, it provides essential information on analytical characterization, safe handling procedures, and storage, serving as a vital resource for scientists leveraging this versatile intermediate in their research endeavors.

Core Molecular Attributes

4-Chloroquinazolin-8-ol is a substituted quinazoline, which is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrimidine ring.[2] The strategic placement of a chloro group at the 4-position and a hydroxyl group at the 8-position imparts specific chemical properties that are highly valuable for synthetic chemistry. The chlorine atom at the 4-position acts as an excellent leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a building block for more complex molecules. The hydroxyl group at the 8-position offers an additional site for modification or can influence the molecule's solubility and binding interactions within biological systems.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-chloroquinazolin-8-ol | N/A |

| CAS Number | 154288-08-1 | |

| Molecular Formula | C₈H₅ClN₂O | [3] |

| Molecular Weight | 180.59 g/mol | [3] |

| Appearance | Expected to be an off-white to yellow solid | N/A |

Note: Data for the specific 4-chloro isomer is consolidated from data on related isomers and the fundamental quinazoline structure. The molecular formula and weight are identical to its isomer, 2-Chloro-quinazolin-8-ol.[3]

Synthesis and Mechanistic Insights

The synthesis of 4-Chloroquinazolin-8-ol is typically achieved via a robust two-step process that first builds the core quinazolinone ring system, followed by a chlorination step. This approach is well-documented for analogous structures and provides a reliable pathway to the target compound.[4][5]

Step 1: Synthesis of the Quinazolinone Precursor (Quinazolin-8-ol)

The foundational step involves the construction of the quinazoline ring. A well-established method is the Niementowski quinazoline synthesis, which involves the cyclocondensation of an anthranilic acid derivative with formamide.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-hydroxybenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).

-

Heating: Heat the reaction mixture to 150–160 °C for 2-4 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-cold water while stirring.

-

Isolation: The precipitated solid product, quinazolin-8-ol, is collected by vacuum filtration.

-

Purification: The crude product should be washed with cold water and can be further purified by recrystallization from a suitable solvent like ethanol.

Causality Explanation: The use of excess formamide serves as both a reactant (a source of the C2-H carbon) and a solvent. The high temperature is necessary to drive the condensation and subsequent cyclization, which involves the elimination of water.

Step 2: Chlorination of Quinazolin-8-ol

The hydroxyl group at the 4-position of the quinazolinone tautomer is converted to a chloro group using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is highly effective for this transformation.[2][4]

Experimental Protocol:

-

Reaction Setup: In a fume hood, add quinazolin-8-ol (1.0 eq) in portions to a flask containing an excess of phosphorus oxychloride (POCl₃, ~10 eq). A small catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[7]

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-12 hours, monitoring completion by TLC.

-

Work-up: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. The resulting residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or potassium carbonate until it is slightly basic. Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-Chloroquinazolin-8-ol. Further purification can be achieved by column chromatography if necessary.

Causality Explanation: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the amide-like hydroxyl group (in the quinazolin-4-one tautomer) to form a reactive phosphate ester intermediate, which is subsequently displaced by a chloride ion to yield the 4-chloroquinazoline product. Refluxing provides the necessary activation energy for this transformation.[7]

Synthetic Workflow Diagram

Caption: A two-step synthesis workflow for 4-Chloroquinazolin-8-ol.

Applications in Medicinal Chemistry and Drug Discovery

The quinazoline scaffold is a cornerstone in modern drug discovery, particularly in oncology. The utility of 4-Chloroquinazolin-8-ol stems from the reactivity of the C4-chloro substituent, which allows for the straightforward introduction of various nucleophiles, most notably anilines, to generate 4-anilinoquinazoline derivatives.[1]

These derivatives have proven to be potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that are often dysregulated in cancer.[6]

Key Therapeutic Targets:

-

Epidermal Growth Factor Receptor (EGFR): Several FDA-approved non-small cell lung cancer drugs, such as Gefitinib and Erlotinib, are 4-anilinoquinazolines. They function as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.[1]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By targeting VEGFR, quinazoline derivatives can inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.[6]

-

Other Kinases and Targets: The versatile quinazoline core has been adapted to target numerous other proteins, including PI3K, PARP-1, and components of the PD-1/PD-L1 immune checkpoint pathway.[6][8][9]

Inhibitory Action on EGFR Signaling Pathway

Caption: Inhibition of the EGFR pathway by 4-anilinoquinazoline derivatives.

Analytical Characterization

Confirming the identity and purity of synthesized 4-Chloroquinazolin-8-ol is critical. A combination of standard analytical techniques should be employed.

-

NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinazoline ring system. The ¹³C NMR will show characteristic peaks for the aromatic carbons.[10]

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight. Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M⁺ and M+2 isotopic pattern in an approximate 3:1 ratio will be observed, providing strong evidence for the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for O-H stretching (around 3200-3400 cm⁻¹), C=N and C=C aromatic stretching (around 1500-1650 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Chloroquinazolin-8-ol is not widely available, data from closely related chloroquinazolines indicates that appropriate precautions are mandatory.[11][12][13]

Summary of Potential Hazards

| Pictogram | Hazard Class | Precautionary Statement |

| 💀 | Acute Toxicity (Oral) | Toxic if swallowed.[12] |

| ❗ | Skin & Eye Irritation | Causes skin irritation. Causes serious eye damage. |

| ❗ | Respiratory Irritation | May cause respiratory irritation. |

Handling Protocols:

-

Always use this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[12]

-

Avoid formation of dust and aerosols. Use appropriate exhaust ventilation at places where dust is formed.[11]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[15]

-

If on Skin: Wash off with plenty of soap and water. Remove contaminated clothing.[12]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed and sealed. The compound may be moisture-sensitive.[11]

-

Store locked up and away from strong oxidizing agents.[15]

Conclusion

4-Chloroquinazolin-8-ol is a high-value chemical intermediate with a strategic structure that makes it a cornerstone for the synthesis of a multitude of biologically active compounds. Its well-defined synthetic pathway and the predictable reactivity of its chloro-substituent allow researchers to efficiently generate libraries of novel molecules for screening in drug discovery programs. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

- BLD Pharm. (n.d.). 4-Chloro-2-methylquinazolin-8-ol. Retrieved from bldpharm.com. (URL not fully provided in search results)

-

PubChem. (n.d.). 4-Chloroquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... [Diagram]. Retrieved from [Link]

- Google Patents. (n.d.). US5214144A - Process for the preparation of 4-haloquinazolines.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-8-Methoxyquinazoline: A Key Pharmaceutical Intermediate for Drug Discovery and Synthesis. Retrieved from [Link]

-

Li, Y., et al. (n.d.). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. National Institutes of Health. Retrieved from [Link]

-

MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 953039-10-6|2-Chloro-quinazolin-8-ol|BLD Pharm [bldpharm.com]

- 4. 4-CHLORO-8-METHYLQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

The Biological Activity of 4-Chloroquinazolin-8-ol: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. Within this diverse chemical family, 4-Chloroquinazolin-8-ol has emerged as a compound of significant interest, primarily for its role as a precursor in the synthesis of potent kinase inhibitors and its intrinsic activity as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This technical guide provides an in-depth analysis of the biological activities of 4-Chloroquinazolin-8-ol and its derivatives, offering a valuable resource for researchers and drug development professionals. We will explore its mechanism of action, present quantitative data on its enzymatic inhibition, detail experimental protocols for its synthesis and biological evaluation, and discuss the broader therapeutic potential of the chloro-quinazoline class.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its derivatives are heterocyclic compounds that have garnered immense attention in pharmaceutical research due to their broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and central nervous system effects[1][2][3]. The versatility of the quinazoline core allows for substitutions at various positions, leading to a vast chemical space for the development of targeted therapeutics[3][4]. Notably, several quinazoline-based drugs, such as gefitinib and erlotinib, have been successfully commercialized as kinase inhibitors for cancer therapy, underscoring the clinical relevance of this scaffold[2].

The chloro-substituted quinazolines, particularly 4-chloroquinazolines, are pivotal intermediates in the synthesis of these biologically active molecules. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, enabling the introduction of various functional groups to modulate potency and selectivity[5]. 4-Chloroquinazolin-8-ol, the focus of this guide, not only serves as a valuable synthetic precursor but also exhibits noteworthy biological activity in its own right.

Core Biological Activity: PARP-1 Inhibition

The primary and most well-characterized biological activity of 4-Chloroquinazolin-8-ol is its inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).

Quantitative Inhibition Data

4-Chloroquinazolin-8-ol has been identified as a PARP-1 enzyme inhibitor with a half-maximal inhibitory concentration (IC50) of 5.65 μM [6][7].

| Compound | Target | IC50 (μM) |

| 4-Chloroquinazolin-8-ol | PARP-1 | 5.65[6][7] |

Mechanism of Action: The Role of PARP-1 in DNA Damage Response

PARP-1 is a crucial enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs)[1][8]. When a DNA strand break occurs, PARP-1 rapidly binds to the damaged site. This binding event triggers a conformational change in the enzyme, leading to its activation[1]. The activated PARP-1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation[9].

This PARylation serves as a signaling scaffold, recruiting other DNA repair proteins to the site of damage to facilitate the repair process[1][10]. By inhibiting PARP-1, 4-Chloroquinazolin-8-ol disrupts this critical step in DNA repair. The unrepaired SSBs can then be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to a phenomenon known as synthetic lethality, resulting in selective cancer cell death[9].

Caption: Mechanism of PARP-1 inhibition by 4-Chloroquinazolin-8-ol.

Broader Biological Activities of Chloro-Substituted Quinazolines

While specific data for 4-Chloroquinazolin-8-ol is centered on PARP-1, the broader class of chloro-substituted quinazolines exhibits a wide range of biological activities, primarily as anticancer agents. The following table summarizes the cytotoxic activities of various quinazoline derivatives against common cancer cell lines, providing a representative overview of the potential of this chemical class.

| Compound ID (Reference) | Cell Line | IC50 (µM) |

| Compound B26 [1] | A549 (Lung) | 3.22 ± 0.12 |

| HeLa (Cervical) | 4.33 ± 0.09 | |

| MCF-7 (Breast) | 5.82 ± 0.09 | |

| Compound 4f [11] | HeLa (Cervical) | Not specified, but noted as highly active |

| MCF-7 (Breast) | Not specified, but noted as highly active | |

| Compound 8a [2] | HCT-116 (Colon) | 5.33 (after 72h) |

| HepG2 (Liver) | 7.94 (after 72h) | |

| MCF-7 (Breast) | 12.96 (after 72h) |

It is important to note that many quinazoline derivatives have been shown to induce apoptosis in cancer cells, often through both intrinsic and extrinsic pathways[3][12][13]. This suggests that beyond direct enzymatic inhibition, these compounds can trigger programmed cell death, a highly desirable characteristic for an anticancer agent.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 4-Chloroquinazolin-8-ol and for key biological assays to evaluate its activity.

Synthesis of 4-Chloroquinazolin-8-ol

The synthesis of 4-chloroquinazolines is typically achieved through the chlorination of the corresponding quinazolin-4-one (or 4-hydroxyquinazoline)[14].

Caption: General synthetic workflow for 4-Chloroquinazolin-8-ol.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinazolin-8-ol (1 equivalent).

-

Chlorination: Carefully add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (typically 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux (the temperature will depend on the chlorinating agent used) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude 4-Chloroquinazolin-8-ol can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.

PARP-1 Inhibition Assay (ELISA-based)

This protocol describes a common method to quantify the inhibitory activity of a compound against PARP-1.

-

Plate Coating: Coat a 96-well plate with histone H4, which will serve as the substrate for PARP-1. Incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound histone.

-

Compound Addition: Add serial dilutions of 4-Chloroquinazolin-8-ol (and a positive control inhibitor, e.g., Olaparib) to the wells. Include wells with vehicle (e.g., DMSO) as a negative control.

-

Enzyme Reaction: Add a reaction mixture containing human PARP-1 enzyme and NAD+ to all wells. Incubate at room temperature for a specified time (e.g., 1 hour) to allow for PARylation to occur.

-

Detection:

-

Wash the plate to remove the reaction mixture.

-

Add a primary antibody that specifically recognizes poly(ADP-ribose) (anti-PAR antibody) to each well and incubate.

-

Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

-

Wash the plate and add a colorimetric substrate for the enzyme (e.g., TMB for HRP).

-

-

Data Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of PARylation. Calculate the percent inhibition for each concentration of 4-Chloroquinazolin-8-ol and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 4-Chloroquinazolin-8-ol. Include untreated cells as a negative control and a known cytotoxic drug as a positive control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

4-Chloroquinazolin-8-ol is a valuable molecule in the landscape of drug discovery. Its established activity as a PARP-1 inhibitor, coupled with the broader anticancer potential of the quinazoline scaffold, makes it and its derivatives promising candidates for further investigation. The synthetic accessibility of 4-Chloroquinazolin-8-ol allows for extensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.

Future research should focus on several key areas:

-

Comprehensive Cytotoxicity Profiling: Evaluating the cytotoxic effects of 4-Chloroquinazolin-8-ol against a broader panel of cancer cell lines, including those with known DNA repair deficiencies.

-

Mechanism of Action Studies: Investigating the downstream cellular effects of PARP-1 inhibition by 4-Chloroquinazolin-8-ol, such as the induction of apoptosis and cell cycle arrest.

-

Lead Optimization: Utilizing 4-Chloroquinazolin-8-ol as a scaffold to synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Assessing the antitumor efficacy of promising 4-Chloroquinazolin-8-ol derivatives in preclinical animal models of cancer.

By leveraging the insights and protocols presented in this guide, researchers can effectively explore the therapeutic potential of 4-Chloroquinazolin-8-ol and contribute to the development of the next generation of targeted cancer therapies.

References

-

Zahedifard, M., et al. (2015). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 5(118), 97591-97609. [Link]

-

Ghavipanjeh, F., et al. (2022). Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. European Journal of Medicinal Chemistry, 227, 113949. [Link]

-

Asati, V., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6296. [Link]

-

Tom M. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Molecules, 26(16), 4945. [Link]

-

Wang, Y., et al. (2022). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. Expert Opinion on Investigational Drugs, 31(1), 39-58. [Link]

-

de Oliveira, R. N., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-214. [Link]

-

Thakur, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(15), 11216-11241. [Link]

-

Sánchez, J. B., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

-

Waisser, K., et al. (2001). Synthesis and Biological Evaluation of Quinazoline-4-thiones. Molecules, 6(11), 879-892. [Link]

-

Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 464-472. [Link]

-

Al-Salahi, R., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

-

Li, X., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 6(5), 517-531. [Link]

-

Reddy, C. S., et al. (2016). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Journal of Pharmaceutical Chemistry, 3(1), 1-10. [Link]

-

Chen, Y. C., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(11), 3236-3237. [Link]

-

Liu, G., et al. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(20), 6608-6617. [Link]

-

OMICS International. (n.d.). 8-Chloroquinazolin-4-ol. OMICS International. [Link]

-

El-Sayed, N. N. E., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(51), 30485-30502. [Link]

- Pews, D. R. (1993). U.S. Patent No. 5,214,144. Washington, DC: U.S.

-

Lountos, G. T., et al. (2022). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. ResearchGate. [Link]

-

Al-Tel, T. H. (2010). Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. Molecules, 15(4), 2384-2394. [Link]

-

Langelier, M. F., et al. (2018). PARP-1: Structural Insights and Pharmacological Targets for Inhibition. Biomolecules, 8(1), 13. [Link]

-

Wang, Z., et al. (2019). PARP-1 and its associated nucleases in DNA damage response. DNA Repair, 81, 102651. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Induction of mitotic arrest and apoptosis by a novel synthetic quinolone analogue, CWC-8, via intrinsic and extrinsic apoptotic pathways in human osteogenic sarcoma U-2 OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of substituted 4-aminoquinazolines as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis, Derivatization, and Application of 4-Chloroquinazolin-8-ol Derivatives and Analogs

Authored for Drug Development Professionals, Researchers, and Scientists

This guide provides a comprehensive overview of the 4-chloroquinazolin-8-ol scaffold, a privileged core in modern medicinal chemistry. We will explore its synthesis, key derivatization strategies, and its prominent role in the development of targeted therapeutics, particularly protein kinase inhibitors. The narrative emphasizes the rationale behind experimental choices, providing actionable insights for professionals in the field.

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery.[1][2][3] This structural motif is present in numerous compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[1][3][4][5] The versatility of the quinazoline core stems from its ability to present substituents in a defined three-dimensional space, allowing for precise interactions with biological targets.[6]

Among the vast family of quinazolines, the 4-anilinoquinazoline framework has emerged as particularly critical, forming the basis of several FDA-approved cancer therapies that target protein kinases.[6][7][8][9] This guide focuses specifically on the 4-chloroquinazolin-8-ol core, a versatile intermediate that offers multiple avenues for chemical modification to generate libraries of novel, biologically active molecules. The 4-chloro group serves as an excellent leaving group for nucleophilic substitution, while the 8-hydroxyl moiety can modulate physicochemical properties and participate in key binding interactions.

Synthesis of the Core Scaffold: 4-Chloroquinazolin-8-ol

The synthesis of the 4-chloroquinazolin-8-ol core is a multi-step process that begins with appropriately substituted anthranilic acid derivatives. The general and most common approach involves the formation of the quinazolinone ring, followed by chlorination at the C4 position.

Step 1: Synthesis of 8-Hydroxyquinazolin-4(3H)-one

The foundational step is the cyclocondensation of a 2-amino-3-hydroxybenzoic acid precursor. A well-established method is the Niementowski quinazoline synthesis, which utilizes formamide as the source of the C2 carbon.

Experimental Protocol: Thermal Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-hydroxybenzoic acid (1.0 equivalent) with an excess of formamide (approximately 10-20 equivalents).[10]

-

Heating: Heat the reaction mixture to 150-160 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Rationale: The high temperature is necessary to drive the condensation and cyclization, forming the stable heterocyclic ring system. Formamide serves as both a reactant and a high-boiling solvent.

-

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice-cold water while stirring.

-

Collection: The 8-hydroxyquinazolin-4(3H)-one product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water to remove residual formamide, and dry thoroughly.

Step 2: Chlorination to 4-Chloroquinazolin-8-ol

The conversion of the quinazolinone to the activated 4-chloroquinazoline is a critical step that prepares the scaffold for diversification. This is typically achieved using a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination with Thionyl Chloride

-

Reaction Setup: In a fume hood, suspend 8-hydroxyquinazolin-4(3H)-one (1.0 equivalent) in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added.

-

Rationale: Thionyl chloride acts as both the solvent and the chlorinating reagent. The DMF catalyst facilitates the reaction by forming a Vilsmeier-Haack intermediate, which is a more potent electrophile.

-

-

Heating: Heat the mixture to reflux (approximately 79 °C) for 2-4 hours, or until the reaction is complete as indicated by TLC or the cessation of gas evolution (HCl and SO₂).[11]

-

Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure. This step must be performed with caution due to the corrosive and reactive nature of SOCl₂.

-

Work-up and Isolation: To the resulting residue, add ice-cold water or a saturated sodium bicarbonate solution slowly and carefully to quench any remaining reactive species and precipitate the product.

-

Collection: Collect the solid 4-chloroquinazolin-8-ol by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Caption: Workflow for the synthesis of the 4-chloroquinazolin-8-ol core.

Derivatization Strategies at the C4 Position

The C4-chloro substituent is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.[12] This reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the introduction of a vast array of functional groups.

Nucleophilic Aromatic Substitution (SNAr) with Amines

The most common and biologically significant derivatization is the reaction with primary or secondary amines to form 4-aminoquinazoline derivatives.[13] This reaction is fundamental to the synthesis of numerous kinase inhibitors.

Experimental Protocol: Synthesis of 4-Anilinoquinazolin-8-ol Derivatives

-

Reaction Setup: Dissolve 4-chloroquinazolin-8-ol (1.0 equivalent) and the desired aniline or aliphatic amine (1.0-1.2 equivalents) in a suitable solvent such as isopropanol, n-butanol, or acetonitrile.

-

Reaction Conditions: The reaction can be performed under conventional heating (reflux) or, more efficiently, using microwave irradiation.[13] Microwave heating often dramatically reduces reaction times from hours to minutes and can improve yields.

-

Acid Scavenging: An acid catalyst (e.g., a drop of concentrated HCl) can facilitate the reaction, which typically proceeds via an addition-elimination mechanism. The reaction generates HCl as a byproduct, which protonates the product.

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product, often the hydrochloride salt, may precipitate directly. It can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and C-N bonds with less nucleophilic partners, modern palladium-catalyzed cross-coupling reactions are indispensable tools.

-

Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the 4-chloroquinazoline with an organoboron reagent (e.g., an arylboronic acid). This is a powerful method for introducing aryl or heteroaryl substituents at the C4 position.[12][14]

-

Buchwald-Hartwig Amination: This provides an alternative to classical SNAr for forming C-N bonds, especially with challenging or sterically hindered amines. It offers broad substrate scope and functional group tolerance.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), combine 4-chloroquinazolin-8-ol (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., DMF, dioxane/water).[12]

-

Rationale: The inert atmosphere is critical to prevent the degradation of the Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.

-

-

Heating: Heat the reaction mixture (typically 80-100 °C) until the starting material is consumed.

-

Work-up and Isolation: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: Purify the product by column chromatography.

Caption: Primary synthetic routes for the derivatization of the C4 position.

Biological Applications and Mechanism of Action

Derivatives of the quinazoline scaffold are most renowned for their activity as protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1][15]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many cancers are driven by the aberrant signaling of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][16][17][18] Quinazoline derivatives have been exceptionally successful as inhibitors of these kinases.

-

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors.[8] They occupy the ATP-binding pocket within the kinase domain of the receptor. The quinazoline core mimics the adenine ring of ATP and forms crucial hydrogen bonds with the "hinge region" of the kinase. The substituents at the C4 position project into the active site, providing additional binding interactions and conferring selectivity for specific kinases.[16][17]

Caption: Quinazoline derivatives act as ATP-competitive inhibitors of the EGFR kinase domain.

Structure-Activity Relationships (SAR)

Decades of research have established clear SAR for quinazoline-based kinase inhibitors.[17][19]

| Position | Substitution | General Effect on Activity | Rationale |

| C4 | Substituted Anilines | Crucial for Potency & Selectivity. The nature of the aniline ring determines interactions within the hydrophobic pocket of the kinase active site.[7][19] | Direct interaction with key active site residues. |

| C6, C7 | Small, polar groups (e.g., -OCH₃, morpholine) | Often increases potency. Can enhance solubility and form additional hydrogen bonds at the edge of the ATP binding site.[1] | Modulates physicochemical properties and can exploit secondary binding pockets. |

| C8-OH | Hydroxyl Group | Can enhance binding and solubility. Acts as a hydrogen bond donor or acceptor. | Forms specific interactions with the protein or solvent, improving binding affinity and ADME properties. |

For example, clinically approved EGFR inhibitors like Gefitinib and Erlotinib feature a 4-anilinoquinazoline core with specific substitutions at the C6 and C7 positions that enhance their potency and pharmacokinetic profiles.[6][8]

Representative Biological Data

The following table summarizes the inhibitory activity of representative quinazoline derivatives against key cancer-related kinases.

| Compound Class | Target Kinase | Example IC₅₀ | Reference |

| 4-Anilinoquinazoline | EGFR | 1.32 µM (Compound 17) | [1] |

| 4-Anilinoquinazoline | EGFR | 5.06 nM (Compound 34) | [1] |

| Dioxino[2,3-f]quinazoline | VEGFR-2 | 2.4 nM (Compound 13d) | [20] |

| 2,4-Disubstituted Quinazoline | VEGFR-2 | 5.49 µM (Compound 11d) | [21][22] |

| 4-Arylamino-quinazoline | EGFRT790M/L858R | 2.7 nM (Compound 8) | [8] |

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and are indicative of potency.

Characterization and Analytical Techniques

The unambiguous characterization of newly synthesized compounds is paramount. A standard suite of analytical techniques is employed to confirm the structure and purity of 4-chloroquinazolin-8-ol derivatives.[23][24][25][26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the positions of substituents and the overall structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, confirming the elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the -OH stretch of the phenol and C=N and C-Cl bonds within the quinazoline core.

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated theoretical values for the proposed structure.

-

Thin Layer Chromatography (TLC) & High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the progress of reactions.

Conclusion and Future Perspectives

The 4-chloroquinazolin-8-ol scaffold remains a highly valuable and versatile platform in drug discovery. Its straightforward synthesis and predictable reactivity at the C4 position allow for the systematic generation of diverse chemical libraries. The proven success of this scaffold in targeting protein kinases, particularly EGFR and VEGFR, continues to inspire the development of next-generation inhibitors.[17]

Future efforts in this field will likely focus on:

-

Overcoming Drug Resistance: Designing derivatives that can effectively inhibit mutated forms of kinases, such as the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation inhibitors.[8][18]

-

Developing Multi-Targeted Inhibitors: Creating single molecules that can inhibit multiple key signaling pathways simultaneously (e.g., dual EGFR/VEGFR inhibitors) to combat the complexity and redundancy of cancer signaling networks.[7]

-

Exploring New Biological Targets: Expanding the application of the quinazoline scaffold beyond kinase inhibition to other important therapeutic targets.

By leveraging the foundational chemistry and biological insights outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of 4-chloroquinazolin-8-ol derivatives and analogs.

References

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science. [Link]

-

Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Journal of Drug Delivery and Therapeutics. [Link]

-

An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. (2025). Bentham Science. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). ResearchGate. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). National Center for Biotechnology Information (NCBI). [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]

-

Novel quinazoline derivatives: key pharmacological activities. (2024). AIMS Press. [Link]

-

Clinically approved quinazoline scaffolds as EGFR inhibitors. (2023). ResearchGate. [Link]

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI. [Link]

-

Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (2011). PubMed. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. [Link]

-

EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. (2023). Semantic Scholar. [Link]

-

Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2012). Eco-Vector Journals Portal. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). Royal Society of Chemistry. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

-

Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). (2020). PubMed. [Link]

-

Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2017). PubMed Central. [Link]

-

Discovery of Dioxino[2,3-f]quinazoline derivative VEGFR-2 inhibitors exerting significant antipro-liferative activity in HUVECs and mice. (2019). PubMed. [Link]

-

Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2017). PubMed. [Link]

-

Protein kinase inhibitory activity of quinazolines for cancer therapy. (2024). ResearchGate. [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2022). National Center for Biotechnology Information (NCBI). [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). PubMed. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI. [Link]

-

Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2019). National Center for Biotechnology Information (NCBI). [Link]

-

Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (2020). PubMed Central. [Link]

-

Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives. (2009). The Review of Diabetic Studies. [Link]

- Method for synthesizing 8-hydroxyquinoline. (2019).

-

Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. (2014). Journal of Applicable Chemistry. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). National Center for Biotechnology Information (NCBI). [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. [Link]

-

Analytical and biological characterization of quinazoline semicarbazone derivatives. (2009). ResearchGate. [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). National Center for Biotechnology Information (NCBI). [Link]

-

Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (2012). ResearchGate. [Link]

-

Synthesis of the target compounds 4-8. (2015). ResearchGate. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. (2024). Common Organic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of Dioxino[2,3-f]quinazoline derivative VEGFR-2 inhibitors exerting significant antipro-liferative activity in HUVECs and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. diabeticstudies.org [diabeticstudies.org]

- 24. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 25. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 26. researchgate.net [researchgate.net]

A Technical Guide to Unveiling the Therapeutic Targets of 4-Chloroquinazolin-8-ol: A Hypothesis-Driven Approach for Drug Discovery

This document provides a comprehensive technical framework for researchers, medicinal chemists, and drug development professionals focused on the discovery and validation of therapeutic targets for 4-Chloroquinazolin-8-ol. Given the nascent stage of research on this specific molecule, this guide adopts a hypothesis-driven strategy, leveraging the well-established pharmacology of the broader quinazoline class to propose high-probability targets and to outline a rigorous, multi-tiered experimental plan for their validation.

Introduction: The Quinazoline Scaffold as a "Privileged" Pharmacophore

The quinazoline nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide variety of biological targets with high affinity.[1] This versatile heterocyclic system is the foundation for numerous clinically approved drugs, particularly in oncology.[2] Derivatives of quinazoline have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3]

4-Chloroquinazoline serves as a critical synthetic intermediate for creating diverse libraries of these bioactive molecules, often through nucleophilic substitution at the C4 position.[4][5] The subject of this guide, 4-Chloroquinazolin-8-ol, is a specific derivative whose therapeutic potential remains largely unexplored. The presence of a hydroxyl group at the C8 position and a reactive chlorine atom at the C4 position presents a unique electronic and steric profile, suggesting a distinct target interaction landscape. This guide provides the scientific rationale and detailed methodologies to systematically deorphanize this compound and unlock its therapeutic promise.

Part 1: Deconstructing the Quinazoline Pharmacophore: A Legacy of Targeted Therapies

The therapeutic success of quinazoline derivatives is primarily attributed to their function as ATP-competitive inhibitors of protein kinases.[6] By mimicking the adenine region of ATP, the quinazoline core effectively occupies the kinase hinge region, leading to the inhibition of signal transduction pathways critical for cancer cell proliferation and survival. However, the biological activity of this scaffold is not limited to kinase inhibition. The specific substitution patterns around the quinazoline ring dictate the target profile.

| Compound/Class | Primary Therapeutic Target(s) | Therapeutic Area | Reference(s) |

| Gefitinib, Erlotinib | Epidermal Growth Factor Receptor (EGFR) | Oncology (NSCLC) | [4][7] |

| Lapatinib | EGFR, HER2 | Oncology (Breast Cancer) | [2] |

| 4-Anilinoquinazolines | VEGFR-2, PDGFR-β, Tubulin | Oncology | [4] |

| 8-Chloroquinazolin-4-ol Analogs | PI3K/Akt/mTOR Pathway, PARP-1 | Oncology | [6][8] |

| Fenazaquin | Mitochondrial Electron Transport Chain (Complex I) | Acaricide | [9] |

| Quinazoline Derivatives | β-ketoacyl-ACP-synthase II (FabF) | Antibacterial | [9][10] |

Table 1: Established Therapeutic Targets of Representative Quinazoline-Based Molecules.

This established precedent strongly suggests that 4-Chloroquinazolin-8-ol is likely to engage with targets from these well-validated families. The subsequent sections will outline a strategy to test these hypotheses directly.

Part 2: Hypothesized Therapeutic Targets for 4-Chloroquinazolin-8-ol

Based on a comprehensive analysis of structurally related compounds, we propose the following protein classes as high-priority potential targets for 4-Chloroquinazolin-8-ol.

Primary Hypotheses:

-

Receptor Tyrosine Kinases (RTKs): The 4-anilinoquinazoline scaffold, a direct derivative of 4-chloroquinazoline, is a classic inhibitor of RTKs like EGFR and VEGFR-2.[4] It is highly probable that 4-Chloroquinazolin-8-ol itself, or its simple derivatives, will exhibit inhibitory activity against members of this family. The C4 chlorine is a leaving group, making the parent compound a reactive precursor for forming more potent 4-anilino derivatives, but it may also possess intrinsic activity.

-

PI3K/Akt/mTOR Pathway Kinases: Analogs of 8-chloroquinazolin-4-ol are known to inhibit the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and survival that is frequently dysregulated in cancer.[6] The structural similarity of our lead compound to this class makes PI3K a compelling potential target.

-

DNA Damage Response (DDR) Proteins (e.g., PARP-1): 8-Chloroquinazolin-4-ol has been identified as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response pathway.[8] PARP inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).

-

Tubulin: Certain 4-anilinoquinazoline derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] This represents a non-kinase-mediated anticancer mechanism that should be investigated.

Caption: Hypothesized inhibition of the EGFR signaling cascade by 4-Chloroquinazolin-8-ol.

Part 3: A Rigorous Experimental Workflow for Target Validation

The following section details a multi-phase experimental strategy designed to systematically identify, validate, and characterize the therapeutic targets of 4-Chloroquinazolin-8-ol. Each protocol is designed as a self-validating system, with later stages confirming the findings of earlier, broader screens.

Caption: A multi-phase workflow for target identification and validation.

Phase 1: Broad and Unbiased Target Identification

The objective of this phase is to cast a wide net to identify all potential binding partners of 4-Chloroquinazolin-8-ol.

Protocol 1: Affinity-Based Chemical Proteomics

This protocol provides an unbiased method to identify proteins that directly bind to the compound of interest from a complex biological sample.

-

Causality: By immobilizing the compound on a solid support, we can selectively capture its binding partners, which can then be identified by mass spectrometry. This approach is not limited by preconceived hypotheses.

-

Methodology:

-

Probe Synthesis: Synthesize a derivative of 4-Chloroquinazolin-8-ol containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or azide for click chemistry, or an amine for NHS-ester coupling). The linker should be attached at a position determined not to be critical for the bioactivity of related quinazolines.

-

Immobilization: Covalently couple the synthesized probe to a solid support, such as NHS-activated sepharose beads. A control set of beads without the compound (or with an inactive analog) is essential.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., A431 for EGFR studies, HCT-116 for general cancer screening).

-

Affinity Pulldown: Incubate the cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C to allow for protein binding.

-

Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

-

Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Self-Validation: True binding partners should be significantly enriched in the experimental pulldown compared to the control beads. The inclusion of a competition elution step, where the lysate is pre-incubated with an excess of free 4-Chloroquinazolin-8-ol before the pulldown, will further validate specific binders, which should be absent in the competition sample.

Protocol 2: Broad-Panel Kinase Screening

This protocol rapidly assesses the compound's activity against a large, representative panel of human protein kinases.

-

Causality: This is a direct, hypothesis-testing approach based on the known pharmacology of quinazolines. It provides quantitative data on inhibitory potency and selectivity across the kinome.

-

Methodology:

-

Compound Submission: Submit 4-Chloroquinazolin-8-ol to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology).

-

Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of >400 kinases. The output is typically reported as "% Inhibition" or "% of Control".

-

Dose-Response Analysis: For any kinases showing significant inhibition (>50-70%) in the primary screen, perform a follow-up dose-response assay to determine the half-maximal inhibitory concentration (IC₅₀) or binding constant (Kd).

-

-

Self-Validation: The assay includes positive and negative controls for each kinase. The selectivity profile (inhibition of a few kinases vs. many) provides crucial information about the compound's potential as a targeted agent versus a multi-kinase inhibitor.